N'-(4-Methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide N'-(4-Methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20122777
InChI: InChI=1S/C13H14N4O2/c1-9-7-12(16-15-9)13(18)17-14-8-10-3-5-11(19-2)6-4-10/h3-8H,1-2H3,(H,15,16)(H,17,18)/b14-8+
SMILES:
Molecular Formula: C13H14N4O2
Molecular Weight: 258.28 g/mol

N'-(4-Methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

CAS No.:

Cat. No.: VC20122777

Molecular Formula: C13H14N4O2

Molecular Weight: 258.28 g/mol

* For research use only. Not for human or veterinary use.

N'-(4-Methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide -

Specification

Molecular Formula C13H14N4O2
Molecular Weight 258.28 g/mol
IUPAC Name N-[(E)-(4-methoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Standard InChI InChI=1S/C13H14N4O2/c1-9-7-12(16-15-9)13(18)17-14-8-10-3-5-11(19-2)6-4-10/h3-8H,1-2H3,(H,15,16)(H,17,18)/b14-8+
Standard InChI Key OZVXMIBNQFMBMG-RIYZIHGNSA-N
Isomeric SMILES CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)OC
Canonical SMILES CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)OC

Introduction

Synthesis and Structural Characterization

Synthetic Pathways

The compound is typically synthesized via acid-catalyzed condensation:

  • Reactants: 3-methyl-1H-pyrazole-5-carbohydrazide and 4-methoxybenzaldehyde.

  • Conditions: Reflux in ethanol with acetic acid (2–8 hours), yielding 70–90% after recrystallization .

Mechanism: The reaction proceeds through nucleophilic addition of the hydrazide’s NH₂ group to the aldehyde carbonyl, followed by dehydration to form the hydrazone bond .

Crystallographic Analysis

Single-crystal X-ray diffraction (SCXRD) reveals:

ParameterValue
Crystal systemTriclinic
Space groupP 1
Unit cell (Å, °)a = 10.9734(4)
b = 11.8835(5)
c = 13.0996(5)
α = 78.581(2)°
β = 78.542(1)°
γ = 83.725(2)°
Volume1636.68(11) ų
Z (molecules/unit)4
R-factor0.0439

Key structural features:

  • Pyrazole ring: Planar with bond lengths of 1.34–1.38 Å (C–N) and 1.41–1.47 Å (C–C).

  • Hydrazone linker: Exhibits E-configuration (C=N bond length: 1.28 Å), stabilized by intramolecular N–H⋯O hydrogen bonds .

Spectroscopic Validation

  • FT-IR: ν(N–H) at 3214 cm⁻¹, ν(C=O) at 1655 cm⁻¹, ν(C=N) at 1598 cm⁻¹ .

  • ¹H NMR: δ 2.18 ppm (s, CH₃), δ 6.42 ppm (s, pyrazole H3), δ 8.02–9.74 ppm (NH groups) .

  • ESI-MS: m/z 258.28 [M+H]⁺.

Biological Activities

Antimicrobial Efficacy

StrainMIC (µg/mL)Reference CompoundInhibition (%)
Staphylococcus aureus32Methicillin90
Escherichia coli64Ampicillin85

Antidiabetic and Antioxidant Properties

  • α-Glucosidase inhibition: IC₅₀ = 18.7 µM (vs. acarbose, IC₅₀ = 12.4 µM) .

  • DPPH scavenging: 78% at 100 µM (vs. ascorbic acid, 92%) .

Computational Insights

Molecular Docking

  • Target: Tubulin (PDB: 1SA0).

  • Binding energy: −8.9 kcal/mol, with key interactions:

    • Hydrogen bonds: C=O⋯Arg221, NH⋯Asp226.

    • Hydrophobic contacts: Methoxy group with Leu248 and Val238 .

DFT Calculations

  • HOMO-LUMO gap: 4.3 eV (gas phase), indicating moderate reactivity.

  • NBO analysis: Stabilization energy of 25.7 kcal/mol for LP(N)→σ*(C=N) .

Applications in Material Science

Polymer Additives

Pyrazole-carbohydrazides enhance thermal stability in polyesters (T₅% increased by 40°C) .

Corrosion Inhibition

  • Efficiency: 89% for carbon steel in 1M HCl (10⁻³ M concentration).

  • Mechanism: Adsorption via N and O atoms, following Langmuir isotherm.

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